2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-isoindole
Description
2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-isoindole is a heterocyclic compound that features a pyrazole ring fused to an isoindole structure
Properties
IUPAC Name |
1,3-dihydroisoindol-2-yl-(3,5-dimethyl-1H-pyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-13(10(2)16-15-9)14(18)17-7-11-5-3-4-6-12(11)8-17/h3-6H,7-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYIXGWGUCWYAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-isoindole typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with isoindoline under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the carbonyl group. The reaction conditions may include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group can be replaced by other functional groups using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in dry ether or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole-isoindole derivatives.
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-isoindole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist, influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride
- 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbonyl chloride
- 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride
Uniqueness
2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-isoindole is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications. Additionally, its ability to undergo diverse chemical reactions and form a wide range of derivatives further distinguishes it from similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
